3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bicyclo[2.2.1]heptene ring system, a thiazole ring, and a sulfamoyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclo[2.2.1]heptene ring system, the introduction of the thiazole ring, and the attachment of the sulfamoyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17N3O5S2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H17N3O5S2/c22-16(14-10-1-2-11(9-10)15(14)17(23)24)20-12-3-5-13(6-4-12)28(25,26)21-18-19-7-8-27-18/h1-8,10-11,14-15H,9H2,(H,19,21)(H,20,22)(H,23,24) |
InChI Key |
VGORDRUIGKTDMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.